molecular formula C17H21N3O3S B2730856 3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1787881-73-5

3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2730856
CAS No.: 1787881-73-5
M. Wt: 347.43
InChI Key: WPCSABCJJQMJEX-UHFFFAOYSA-N
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Description

3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a thiazolidinedione derivative. Thiazolidinediones are a class of heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. This compound is known for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves the condensation of thiazolidine-2,4-dione with an appropriate benzoyl piperidine derivative. One common method involves the Knoevenagel condensation reaction, where thiazolidine-2,4-dione reacts with aromatic aldehydes under microwave irradiation . Another approach includes a one-pot, two-step synthesis from amine and arene aldehydes under refluxing toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial properties, particularly against Gram-negative and Gram-positive bacterial strains.

    Medicine: Explored for potential anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . Additionally, it may modulate inflammatory pathways by inhibiting key enzymes and cytokines involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinedione derivatives: These include compounds like pioglitazone and rosiglitazone, which are used as antidiabetic agents.

    Piperidine derivatives: Compounds such as piperidine-based alkaloids and pharmaceuticals.

Uniqueness

3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is unique due to its combined structural features of thiazolidinedione and piperidine, which contribute to its diverse biological activities. Unlike other thiazolidinedione derivatives primarily used for diabetes, this compound shows promise in antimicrobial and anti-inflammatory applications .

Properties

IUPAC Name

3-[1-[3-(dimethylamino)benzoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-18(2)14-5-3-4-12(10-14)16(22)19-8-6-13(7-9-19)20-15(21)11-24-17(20)23/h3-5,10,13H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCSABCJJQMJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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